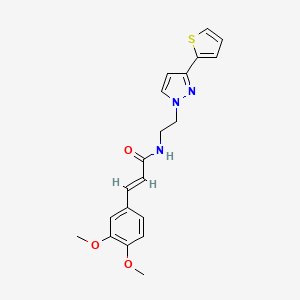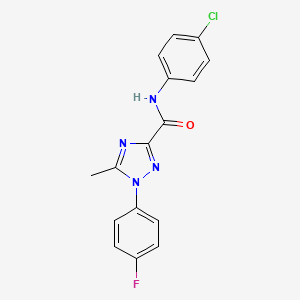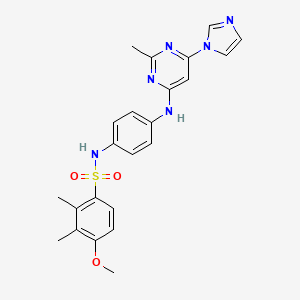
3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “3-Bromo-5-ethoxy-4-hydroxybenzaldehyde”, the molecular formula is C9H9BrO3 . The InChI Code is 1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-ethoxy-4-hydroxybenzaldehyde” include a density of 1.6±0.1 g/cm3, boiling point of 303.8±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.6±3.0 kJ/mol, flash point of 137.5±26.5 °C, index of refraction of 1.606, molar refractivity of 53.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Polycyclic Aromatic Hydrocarbons
3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde plays a crucial role in the synthesis of a wide variety of angularly fused polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Through a series of palladium-catalyzed cross-coupling reactions, olefination, and cycloisomerization processes, researchers have developed methodologies for creating benzo[c]phenanthrene analogues and various oxidized derivatives. This approach facilitates the exploration of PAHs' chemical properties and potential applications in materials science and organic electronics (Thomson et al., 2015).
Electronic Coupling in Organic Systems
The chemical serves as a fundamental building block in studying electronic interactions within organic mixed-valence systems. Investigations into compounds bridged by aromatic units like benzene, naphthalene, and anthracene have unveiled insights into the electronic communication across these molecules. Understanding these interactions is pivotal for the development of advanced molecular electronics and materials with tailored electronic properties (Lambert et al., 2005).
Environmental Biodegradation
In the realm of environmental science, derivatives of naphthalene, a structural component of this compound, have been studied for their biodegradation potential. Naphthalene dioxygenase, an enzyme from certain Pseudomonas strains, has shown capability in oxidizing naphthalene derivatives, offering a pathway for the bioremediation of aromatic hydrocarbon pollutants (Lee & Gibson, 1996).
Synthesis of Resorcinols and Bioactive Molecules
The compound is instrumental in synthetic organic chemistry, especially in generating bioactive molecules. For example, reactions involving the use of naphthalene as a catalytic agent have led to the efficient synthesis of substituted resorcinols, which are crucial in developing pharmaceuticals and other bioactive compounds. This showcases the compound's versatility in facilitating complex synthetic transformations (Alonso et al., 1997).
Novel Syntheses of Heteroaromatic Compounds
Finally, this compound contributes to the novel synthesis of heteroaromatic compounds, including naphthols and isocoumarins. Through Jones reagent-promoted cascade reactions, researchers have developed tunable syntheses for these compounds, broadening the scope of synthetic strategies for constructing complex aromatic systems with potential applications in medicinal chemistry and material science (He et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKPLHQPGPCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)
![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)
![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)
![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)

